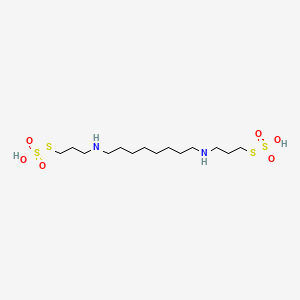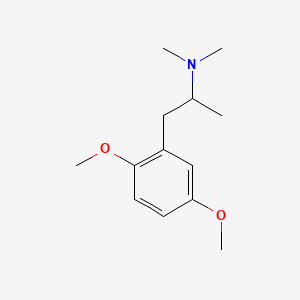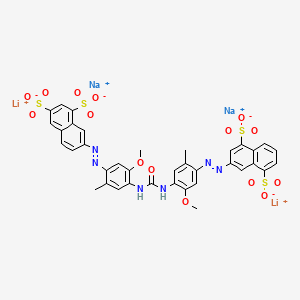
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt: is a complex organic compound that contains naphthalene disulfonic acid and a combination of lithium and sodium salts . This compound is part of a broader class of azo dyes, which are known for their vivid colors and extensive use in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt involves multiple steps. The process typically starts with the sulfonation of naphthalene to produce naphthalenedisulfonic acid. This is followed by diazotization and azo coupling reactions to introduce the azo groups .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and the concentration of reactants, to optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution .
Aplicaciones Científicas De Investigación
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics.
Mecanismo De Acción
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, affecting their structure and function . The sulfonic acid groups enhance the compound’s solubility in water, facilitating its use in aqueous environments .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 6,6’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[4-amino-5-hydroxy-, tetrasodium salt .
- 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[4,5-dihydroxy-, tetrasodium salt .
Uniqueness
1,3-Naphthalenedisulfonic acid, 7-((4-((((4-((4,8-disulfo-2-naphthalenyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-5-methoxy-2-methylphenyl)azo)-, lithium sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of lithium and sodium salts enhances its solubility and stability, making it suitable for various applications .
Propiedades
Número CAS |
75198-99-1 |
|---|---|
Fórmula molecular |
C37H28Li2N6Na2O15S4 |
Peso molecular |
984.8 g/mol |
Nombre IUPAC |
dilithium;disodium;3-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H32N6O15S4.2Li.2Na/c1-19-10-30(32(57-3)17-28(19)42-40-22-9-8-21-12-24(59(45,46)47)16-36(26(21)13-22)62(54,55)56)38-37(44)39-31-11-20(2)29(18-33(31)58-4)43-41-23-14-27-25(35(15-23)61(51,52)53)6-5-7-34(27)60(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
Clave InChI |
UKGWBYVYFNZBPQ-UHFFFAOYSA-J |
SMILES canónico |
[Li+].[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])OC.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


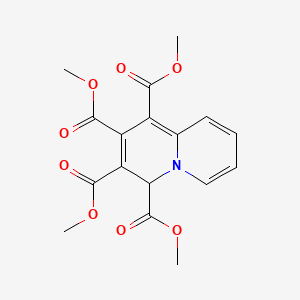
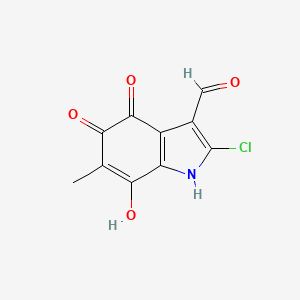
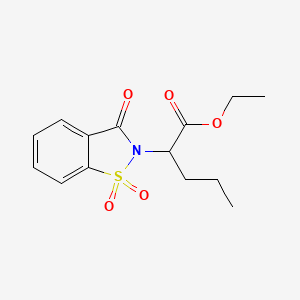

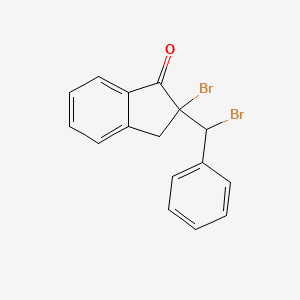

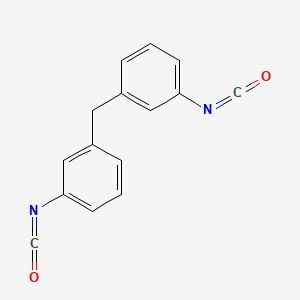
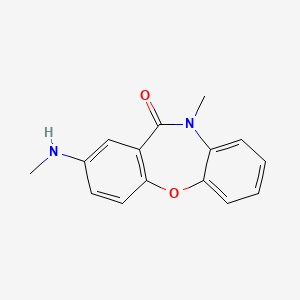
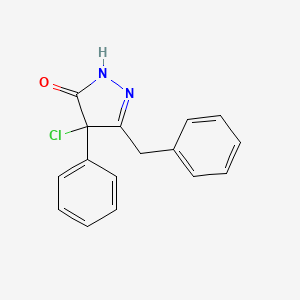

acetic acid](/img/structure/B12802654.png)
